molecular formula C22H17NS B2733839 2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline CAS No. 339013-03-5

2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline

Cat. No.: B2733839
CAS No.: 339013-03-5
M. Wt: 327.45
InChI Key: DVAUKGBAYWWAFV-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and materials science research. This compound features a quinoline core structure substituted with a phenyl ring at the 3-position and a (4-methylphenyl)sulfanyl group at the 2-position. The structural motif of substituted quinolines is widely investigated for its diverse biological activities and utility in the development of novel therapeutic agents . In pharmaceutical research, quinoline-based compounds are recognized for their potential as anticancer agents. Structurally related molecules have demonstrated promising antiproliferative activities against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), cervical (HeLa, SiHa), and ovarian (A2780) carcinomas . Some analogues function by targeting and stabilizing non-canonical nucleic acid secondary structures known as G-quadruplexes (G4), which are found in oncogene promoter regions and telomeres. Stabilization of these structures can disrupt telomerase activity and induce a DNA damage response, leading to the arrest of cancer cell proliferation . Furthermore, the 2-phenylquinoline scaffold is a valuable pharmacophore in drug discovery. Research has explored its incorporation as a cap group in the design of histone deacetylase (HDAC) inhibitors, which are a validated class of anticancer therapeutics . Related compounds have also been developed as antagonists for ion channels such as TRPV1, indicating potential applications in pain management and analgesia . In the field of materials science, quinoline derivatives serve as key building blocks for the synthesis of more complex organic structures. They are utilized in the development of organic electronic devices and can act as precursors for cyclometalated ligands in the formation of luminescent organometallic compounds, which have applications in catalysis and optoelectronics . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-3-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NS/c1-16-11-13-19(14-12-16)24-22-20(17-7-3-2-4-8-17)15-18-9-5-6-10-21(18)23-22/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAUKGBAYWWAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Phenyl Group: The phenyl group can be introduced at the 3-position of the quinoline core through a Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde.

    Attachment of the (4-Methylphenyl)sulfanyl Group: The (4-methylphenyl)sulfanyl group can be attached to the 2-position of the quinoline core through a nucleophilic substitution reaction using 4-methylthiophenol and a suitable leaving group such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and (4-methylphenyl)sulfanyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles such as thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving quinoline derivatives.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Position) Key Differences vs. Target Compound Biological/Physical Properties
Target: 2-[(4-MePh)S]-3-Ph-quinoline 2: (4-MePh)S; 3: Ph Reference compound Inferred lipophilicity; potential bioactivity
2-(4-ClPh)-3-[(4-MePh)S]-quinoline 2: Cl-Ph; 3: (4-MePh)S Cl (electron-withdrawing) vs. Me at position 2 Enhanced electronic polarization; possible improved metabolic stability
3-[(4-ClPh)S]-2-Ph-quinoline 3: Cl-PhS; 2: Ph Substituents swapped (S at 3 vs. 2) Altered π-π stacking; reduced steric hindrance at position 2
2-[(4-ClPh)S]-3-Ph-quinoline 2: Cl-PhS; 3: Ph Cl vs. Me on sulfanyl group Higher electronegativity; increased solubility in polar solvents
2-[(4-FBz)S]-4-OH-quinoline 2: (4-F-Bz)S; 4: OH Fluorine and hydroxyl groups Hydrogen bonding capacity; improved bioavailability
3-(4-ClPh)-1-(2-Me-4-Ph-quinolin-3-yl)prop-2-en-1-one Chalcone-quinoline hybrid Additional α,β-unsaturated ketone moiety Enhanced antimicrobial activity via Michael addition

Physical Properties

  • Melting Points: Analogous compounds (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline) exhibit melting points around 223–225°C , suggesting the target compound may have a similar range.
  • Crystallography: Derivatives like 2-(4-methylphenyl)-1-phenylsulfonyl-3-nitro-1,2-dihydroquinoline are characterized via single-crystal X-ray diffraction, revealing intermolecular π-π interactions and hydrogen bonding .

Biological Activity

2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a quinoline core substituted with a methylphenyl sulfanyl group. Its molecular formula is C18H16N2S, and it has a molecular weight of 296.4 g/mol. The structure can be represented as follows:

Molecular Structure C18H16N2S\text{Molecular Structure }\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{S}

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. For instance, research conducted on various bacterial strains revealed that the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound's structure contributes to its ability to disrupt bacterial cell wall synthesis or function.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. Studies have reported effectiveness against common fungal pathogens, including Candida species.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

The mechanism of action appears to involve disruption of fungal cell membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It was found to induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers.

Case Study: Apoptotic Effects on Cancer Cell Lines

A study investigated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated:

  • MCF-7 Cell Line: IC50 = 15 µM
  • A549 Cell Line: IC50 = 20 µM

These findings suggest that the compound may trigger apoptotic pathways, potentially through the activation of caspases.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
  • Cell Membrane Disruption: Interaction with lipid membranes leading to increased permeability.
  • Induction of Apoptosis: Activation of apoptotic pathways in cancer cells through mitochondrial dysfunction.

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